CI-921 is a synthetic compound classified as an acridinecarboxamide derivative. It acts as an analog of amsacrine, a known antileukemia drug, but with demonstrated improved activity against solid tumors in preclinical models []. While CI-921 showed promise in preclinical studies, it did not proceed to wider clinical use due to a lack of objective responses in a Phase I trial [].
CI-921 shares structural similarities with amsacrine, possessing a tricyclic acridine ring system. The key difference lies in the substitution at the 9-amino group. While amsacrine has a simple anilino group, CI-921 features a more complex substituent, a 2-methoxy-4-(methylsulfonylamino)phenyl group [].
CAS No.: 30536-55-1
CAS No.: 14681-59-5
CAS No.: 1373918-61-6